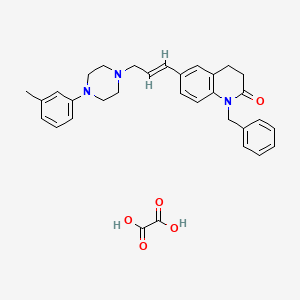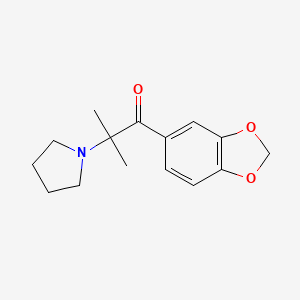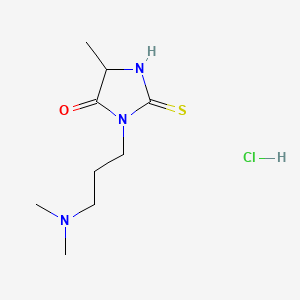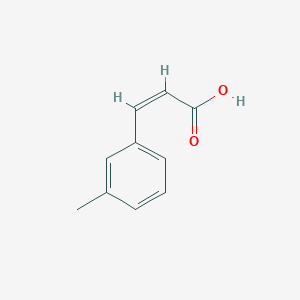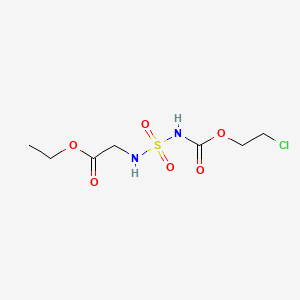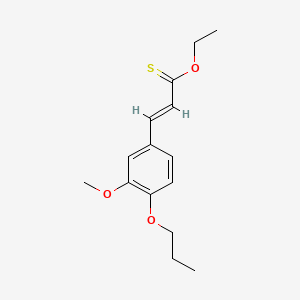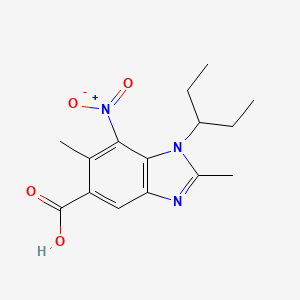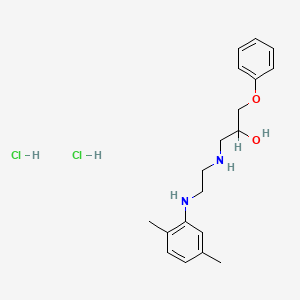
2-Propanol, 1-phenoxy-3-((2-(2,5-xylidino)ethyl)amino)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-phenoxy-3-((2-(2,5-xylidino)ethyl)amino)-, dihydrochloride involves multiple steps. The primary synthetic route includes the reaction of 1-phenoxy-2-propanol with 2-(2,5-xylidino)ethylamine under controlled conditions to form the desired product . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and control of reaction parameters to maintain consistency and quality . The final product is purified using techniques such as crystallization, filtration, and drying .
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-phenoxy-3-((2-(2,5-xylidino)ethyl)amino)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Propanol, 1-phenoxy-3-((2-(2,5-xylidino)ethyl)amino)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Employed in biological studies to investigate cellular processes and interactions.
Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-phenoxy-3-((2-(2,5-xylidino)ethyl)amino)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-({2-[(2,5-dimethylphenyl)amino]ethyl}amino)-3-phenoxypropan-2-ol dihydrochloride
- Other phenoxypropanol derivatives
Uniqueness
2-Propanol, 1-phenoxy-3-((2-(2,5-xylidino)ethyl)amino)-, dihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties . Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
71314-16-4 |
|---|---|
Molecular Formula |
C19H28Cl2N2O2 |
Molecular Weight |
387.3 g/mol |
IUPAC Name |
1-[2-(2,5-dimethylanilino)ethylamino]-3-phenoxypropan-2-ol;dihydrochloride |
InChI |
InChI=1S/C19H26N2O2.2ClH/c1-15-8-9-16(2)19(12-15)21-11-10-20-13-17(22)14-23-18-6-4-3-5-7-18;;/h3-9,12,17,20-22H,10-11,13-14H2,1-2H3;2*1H |
InChI Key |
IXKMVHSVRJPQAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCCNCC(COC2=CC=CC=C2)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


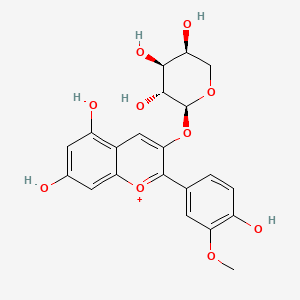
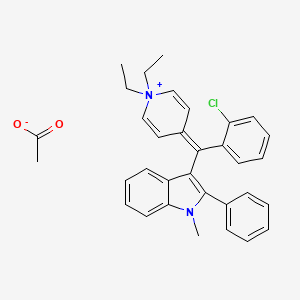
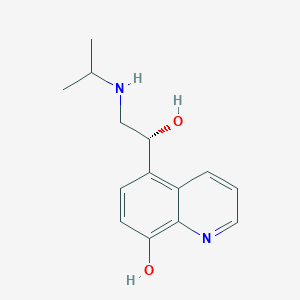
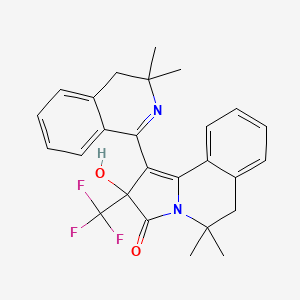
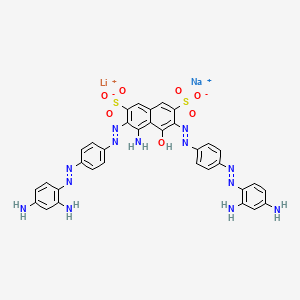
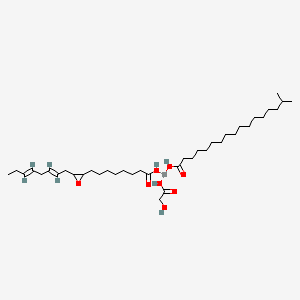
![2,8-dimethyl-1-oxa-3,8-diazaspiro[4.5]decane-3-carbaldehyde;oxalic acid](/img/structure/B12775050.png)
